3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Overview
Description
3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde involves a reaction that yields a viscous orange liquid . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The InChI code for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde is 1S/C9H8ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis in Organic Chemistry
3-Chloro-4-ethoxy-5-fluorobenzaldehyde is not directly mentioned in the available literature. However, related fluorobenzaldehyde compounds are frequently utilized in organic synthesis. For example, fluorobenzaldehydes have been used in the synthesis of herbicide intermediates, as demonstrated by Zhou Yu (2002) who described the preparation of a key herbicide intermediate using a fluorobenzaldehyde derivative. This highlights the compound's relevance in the synthesis of agrochemical products (Zhou Yu, 2002).
Development of Functional Materials
Fluorobenzaldehydes, similar to 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, are also significant in the development of novel materials. A study by A. Hafeez et al. (2019) focused on the synthesis of bis-aldehyde monomers for the production of electrically conductive polymers. This suggests the potential of such compounds in the field of advanced material science, particularly in the creation of conductive polymers (A. Hafeez et al., 2019).
Medical Imaging and Diagnostic Research
In medical research, fluorobenzaldehydes can be valuable in the development of imaging agents. M. Glaser et al. (2008) described the use of fluorinated aldehyde-containing prosthetic groups for radiolabeling peptides in positron emission tomography (PET) imaging. This indicates the relevance of such compounds in enhancing medical imaging techniques (M. Glaser et al., 2008).
Potential in Antimicrobial and Anticancer Applications
The synthesis of fluorobenzaldehydes can lead to compounds with significant biological activity. Research by S. G. Jagadhani et al. (2014) on fluorinated chromones derived from fluorobenzaldehydes demonstrated potential antimicrobial activity. Additionally, N. Lawrence et al. (2003) explored the synthesis of fluorinated analogues of anticancer agents using fluorobenzaldehydes. These studies suggest the potential of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde analogues in pharmacological research (S. G. Jagadhani et al., 2014); (N. Lawrence et al., 2003).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMVCTKZAPAVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-5-fluorobenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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